molecular formula C13H22N6O7 B14214081 Glycylglycylglycyl-L-alanylglycylglycine CAS No. 592522-46-8

Glycylglycylglycyl-L-alanylglycylglycine

Cat. No.: B14214081
CAS No.: 592522-46-8
M. Wt: 374.35 g/mol
InChI Key: LJPWHUZUEOGMRA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylglycylglycyl-L-alanylglycylglycine is a peptide compound composed of multiple glycine and alanine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycylglycyl-L-alanylglycylglycine typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed to expose the amino group for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-alanylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycylglycylglycyl-L-alanylglycylglycine has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It serves as a substrate in enzymatic studies and protein engineering.

    Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine residues.

    L-Alanylglycine: A dipeptide consisting of alanine and glycine.

    Glycyl-L-alanine: Another dipeptide with glycine and alanine in a different sequence.

Uniqueness

Glycylglycylglycyl-L-alanylglycylglycine is unique due to its specific sequence and length, which confer distinct structural and functional properties. Its combination of multiple glycine residues with an alanine residue makes it a valuable model for studying peptide behavior and interactions.

Properties

CAS No.

592522-46-8

Molecular Formula

C13H22N6O7

Molecular Weight

374.35 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O7/c1-7(13(26)18-4-10(22)17-6-12(24)25)19-11(23)5-16-9(21)3-15-8(20)2-14/h7H,2-6,14H2,1H3,(H,15,20)(H,16,21)(H,17,22)(H,18,26)(H,19,23)(H,24,25)/t7-/m0/s1

InChI Key

LJPWHUZUEOGMRA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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